N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-13-10-19(22-14(2)21-13)28-16-6-5-9-24(12-16)20(25)23-15-7-8-17(26-3)18(11-15)27-4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAJLIJGGXFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a compound with promising biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂ |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 131869-03-9 |
The structure includes a piperidine ring substituted with a dimethoxyphenyl group and a pyrimidine derivative, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrimidine moiety is significant as it has been associated with modulation of enzyme activity and receptor interactions. Specifically, compounds with similar structures have shown potential as inhibitors of certain kinases and enzymes involved in cancer progression.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating thieno[2,3-d]pyrimidine derivatives, compounds showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) . Although specific data for the compound is limited, the structural similarities suggest comparable anticancer properties.
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. A review highlighted that N-heterocycles containing pyrimidine structures demonstrated promising antiviral activity against several viruses by inhibiting viral replication . Further studies on related compounds have indicated effective inhibition of reverse transcriptase activity in HIV models, suggesting that this compound could have similar effects.
Case Studies
- In Vitro Studies : A series of experiments conducted on synthesized pyrimidine derivatives revealed that modifications at the C-2 and N-3 positions significantly enhanced biological activity. Compounds exhibiting a 2,6-dihalophenyl substitution showed improved efficacy against viral infections .
- Cytotoxicity Assays : In one notable study, thieno[2,3-d]pyrimidine derivatives were tested against MDA-MB-231 cells. Compounds exhibited selective cytotoxicity with some derivatives outperforming traditional chemotherapeutics like paclitaxel . This suggests that this compound may also be evaluated for similar properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
The compound can be compared to derivatives with similar piperidine-carboxamide frameworks but divergent substituents. Key examples include:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide | Piperidine-1-carboxamide | 3,4-dimethoxyphenyl; 2,6-dimethylpyrimidin-4-yloxy | Not reported | Pyrimidine oxygen linker; dimethyl groups enhance lipophilicity |
| 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (56) | Piperidine-1-carboxamide + benzodiazol-2-one | 3,4-dimethoxyphenyl; 4-bromo-benzodiazol-2-one | 458.0954 (HRMS) | Bromine increases molecular weight; benzodiazol-2-one enhances planar rigidity |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Azanium chloride + alkyl chain | Dual 3,4-dimethoxyphenylethyl groups; carbamoylpropyl side chain | Not reported | Hydrated salt form; charged ammonium center improves solubility |
Key Observations :
Substituent Impact on Bioactivity: The pyrimidinyloxy group in the target compound may confer selectivity for enzymes with pyrimidine-binding pockets (e.g., kinases or oxidoreductases), whereas the benzodiazol-2-one in compound 56 introduces a rigid, planar structure that could enhance DNA intercalation or protease inhibition .
Physicochemical Properties: The bromine atom in compound 56 increases molecular weight (458 vs. ~430–450 estimated for the target compound) and lipophilicity, which may affect membrane permeability .
Synthetic Routes :
- Compound 56 was synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3,4-dimethoxyphenyl isocyanate , suggesting that the target compound could be synthesized using analogous urea-forming reactions with tailored intermediates.
Functional Group Analysis
- 3,4-Dimethoxyphenyl Group : Common to all compared compounds, this group provides electron-donating methoxy substituents that enhance aromatic interactions and metabolic stability.
- Charged vs. Neutral Structures : The azanium chloride derivative’s charged nitrogen contrasts with the neutral piperidine-carboxamide core, demonstrating how ionization state affects solubility and target engagement.
Hypothetical Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Oxidoreductase Targeting : Compound 56’s benzodiazol-2-one core aligns with inhibitors of 8-oxoguanine DNA glycosylase (OGG1) , implying that structural tweaks in the target compound might shift selectivity toward other oxidative stress-related enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
